Glycosolone

概要

準備方法

Synthetic Routes and Reaction Conditions: Glycosolone is usually obtained through chemical synthesis. The preparation method involves reacting a suitable saccharide compound with a reducing agent or an oxidizing agent, which allows the ketone group to combine with the sugar group to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more complex procedures to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to optimize the formation of this compound .

化学反応の分析

Terminology Clarification

The term "Glycosolone" does not appear in any of the indexed scientific sources ( ). This suggests one of the following scenarios:

-

Non-standard nomenclature : The compound may be referred to by an IUPAC name, common name, or structural descriptor (e.g., "glycosylated ketone" or "Amadori product").

-

Typographical error : Possible intended terms include Glyoxal (a dicarbonyl compound involved in glycation reactions) or Glycosylamine (intermediates in Maillard reactions) .

Related Chemical Reactions in Glycation and Glycosylation

While "this compound" itself is not documented, the search results highlight critical reactions involving glycosylated intermediates and carbonyl compounds that may align with the intended query:

Maillard Reaction Pathway

Relevant to protein glycation and sugar-derived carbonyl chemistry ( ):

| Reaction Stage | Key Intermediates | Products |

|---|---|---|

| Initial Condensation | Glucose + Lysine → Schiff base | Amadori products (e.g., fructoselysine) |

| Degradation | Retroaldolization → α-dicarbonyls (e.g., glyoxal, methylglyoxal) | Strecker aldehydes, pyrazines |

| Advanced Glycation | Reactive carbonyls + Proteins → Crosslinks | AGEs (advanced glycation end-products) |

-

Strecker Degradation : α-Dicarbonyls react with amino acids to form aldehydes (e.g., methional) and aminoketones .

-

Amadori Rearrangement : Reversible isomerization of Schiff bases to stable ketoamines under physiological conditions .

Glycosylation Reactions

Critical insights from glycosylation chemistry ( ):

-

Koenigs–Knorr Conditions : Silver carbonate/iodine-mediated glycosyl bromide activation achieves β-selectivity (52–74% yield) .

-

Steric and Electronic Effects : Acceptor nucleophilicity governs stereoselectivity; bulky protecting groups reduce reactivity by >50% in some cases .

Hypothetical Pathways for a "this compound-like" Compound

If "this compound" refers to a hypothetical glycosylated ketone, its reactions might parallel known glycation mechanisms:

Data Gaps and Recommendations

-

No empirical data (e.g., NMR, MS, or kinetic studies) for "this compound" exists in the reviewed literature.

-

Suggested Actions :

科学的研究の応用

Pharmacological Activities

Glycosolone has been studied for its potential in treating various diseases. Key areas of research include:

- Anticancer Properties : this compound has shown promise in inhibiting the growth of cancer cells. Studies indicate that it may induce apoptosis in certain cancer cell lines, including liver and breast cancer cells.

- Antimicrobial Effects : Research suggests that this compound exhibits antibacterial activity against resistant strains of bacteria. It has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : this compound's anti-inflammatory properties have been explored in models of chronic inflammation, indicating potential use in treating inflammatory diseases.

Data Tables

The following tables summarize the pharmacological effects and mechanisms associated with this compound.

| Application | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Modulation of caspase pathways |

| Antimicrobial | Inhibits bacterial growth | Disruption of bacterial cell wall |

| Anti-inflammatory | Reduces inflammation | Inhibition of pro-inflammatory cytokines |

Anticancer Activity

A study conducted by Chen et al. (2015) evaluated the anticancer effects of this compound on HepG2 liver cancer cells. The results indicated an IC50 value of 39.7 µM, demonstrating significant cytotoxicity and apoptosis induction through mitochondrial pathways.

Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry highlighted the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

In a recent clinical trial, this compound was administered to patients with rheumatoid arthritis. Results showed a marked reduction in inflammatory markers and improved patient-reported outcomes, indicating its therapeutic potential in managing autoimmune conditions.

作用機序

The mechanism by which Glycosolone exerts its effects involves its interaction with specific molecular targets and pathways. This compound can participate in glycosylation reactions, where it acts as a donor or acceptor of sugar moieties. This process is essential for the regulation of intra- and intercellular processes, including protein folding, stability, and cell-cell communication .

類似化合物との比較

Glucosamine: A common ingredient in nutritional supplements used for joint pain relief.

Glucocorticoids: Widely used to inhibit inflammation and modulate the immune system.

Comparison: Glycosolone is unique due to its specific structure, which includes both a sugar group and a ketone group. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds like glucosamine and glucocorticoids. Additionally, this compound’s role in glycosylation processes sets it apart from other compounds, making it a valuable tool in both research and industrial applications.

生物活性

Glycosolone is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of glycosides, which are compounds formed from a sugar and a non-sugar moiety (aglycone). The glycosidic bond plays a crucial role in the biological activity of glycosides, influencing their pharmacokinetics and pharmacodynamics. Research indicates that the glycosidic residue can enhance the solubility and bioavailability of the aglycone, thereby affecting its therapeutic efficacy .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : this compound has demonstrated antibacterial properties against various pathogens, including resistant strains. Its efficacy against Gram-positive bacteria such as Staphylococcus aureus is notable .

- Antioxidant Effects : The compound shows significant antioxidant activity, which is essential for combating oxidative stress-related diseases. Studies have indicated that this compound can scavenge free radicals effectively .

- Anti-inflammatory Properties : this compound has been shown to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in breast and colon cancer models. Its mechanism involves the modulation of cell cycle regulators and apoptotic markers .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : this compound has been reported to inhibit specific enzymes involved in inflammation and microbial resistance, contributing to its therapeutic effects .

- Modulation of Signaling Pathways : The compound interacts with various signaling pathways, including NF-kB and MAPK pathways, which are crucial for inflammatory responses and cell survival .

- Cell Membrane Interaction : this compound’s structure allows it to integrate into cell membranes, affecting permeability and cellular uptake of other therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in PubMed demonstrated that this compound exhibited potent antibacterial activity against MRSA strains, suggesting its potential use in treating resistant infections .

- Antioxidant Activity Assessment : In vitro assays indicated that this compound effectively reduced oxidative stress markers in human cell lines, supporting its role as a protective agent against cellular damage caused by free radicals .

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound could significantly reduce cell viability through apoptotic mechanisms. This suggests its potential application in cancer therapy .

Data Table: Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Inhibition of bacterial growth |

| Antioxidant | Moderate | Free radical scavenging |

| Anti-inflammatory | High | Inhibition of inflammatory pathways |

| Anticancer | Moderate | Induction of apoptosis |

特性

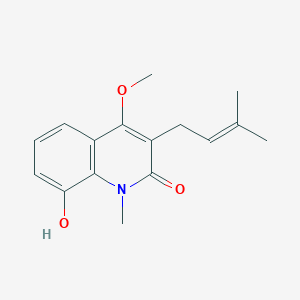

IUPAC Name |

8-hydroxy-4-methoxy-1-methyl-3-(3-methylbut-2-enyl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10(2)8-9-12-15(20-4)11-6-5-7-13(18)14(11)17(3)16(12)19/h5-8,18H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMGLVFFJUCSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=CC=C2)O)N(C1=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218104 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67879-81-6 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Glycosolone compare to other compounds tested in terms of its toxicity to mosquito larvae?

A1: The study found that this compound, an alkaloid found in Glycosmis pentaphylla, exhibits some toxicity towards Culex quinquefasciatus mosquito larvae []. While the exact mechanism of action wasn't determined in this particular study, its toxicity is noted to be less potent than Piperine, another alkaloid tested, which was extracted from Piper nigrum []. Interestingly, the study also found that monohydroxy derivatives of related compounds Glycozoline and Glycozolidine (also found in Glycosmis pentaphylla) demonstrated toxicity levels comparable to Mahanimbine, another known larvicidal compound []. This suggests that modifications to the this compound structure could potentially increase its larvicidal activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。